Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-11-6-12(8-13(17)7-11)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOWEOSVJWDFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Carbamate Formation via Amine-Chloroformate Coupling
The primary route to this compound involves the reaction of 3-fluoro-5-hydroxyaniline with benzyl chloroformate (Cbz-Cl). This method, analogous to the synthesis of structurally similar carbamates, proceeds under mild conditions to avoid side reactions. Key steps include:
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Base Selection : Pyridine or triethylamine (TEA) is used to scavenge HCl generated during the reaction.
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Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both the aniline and chloroformate.
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Temperature Control : Reactions are initiated at 0°C to minimize exothermic side reactions, followed by gradual warming to room temperature.
Example Procedure :
3-Fluoro-5-hydroxyaniline (1.0 equiv) is dissolved in anhydrous THF under nitrogen. TEA (1.2 equiv) is added, followed by dropwise addition of benzyl chloroformate (1.1 equiv) at 0°C. The mixture is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.
Alternative Approaches: Microwave-Assisted Synthesis
Recent advancements in microwave irradiation have enabled faster reaction times and higher yields for carbamate derivatives. In one protocol, 3-fluoro-5-hydroxyaniline and benzyl chloroformate are combined in chlorobenzene with a catalytic amount of phosphorus trichloride. The mixture is irradiated at 130°C for 30 minutes, achieving >80% conversion. This method reduces side product formation compared to conventional heating.
Optimization of Reaction Conditions
Solvent and Base Effects
Polar aprotic solvents like THF enhance nucleophilicity of the amine, while bulky bases (e.g., DBU) are avoided to prevent over-reaction.
Temperature and Stoichiometry
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Stoichiometric Excess : A 10% excess of benzyl chloroformate ensures complete amine consumption.
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Low-Temperature Initiation : Starting reactions at 0°C minimizes dimerization of the aniline.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using petroleum ether/ethyl acetate (4:1) gradients. This removes unreacted aniline and chloroformate byproducts.
Recrystallization
Recrystallization from ethanol or ethanol/water mixtures yields analytically pure material. For example, dissolving the crude product in hot ethanol (80°C) and cooling to 4°C achieves >95% purity.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 9.27 (s, 1H, OH), 8.53 (s, 1H, NH), 7.33–7.16 (m, 5H, benzyl).
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¹³C NMR : δ 153.05 (C=O), 145.72 (C-F), 128.25 (aromatic C).
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
The phenolic -OH group may compete with the amine for reaction with benzyl chloroformate. To suppress this:
Fluorine-Induced Steric Effects
The electron-withdrawing fluorine atom at the 3-position deactivates the aromatic ring, slowing reaction kinetics. Mitigation includes:
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Extended Reaction Times : 12–24 hours for complete conversion.
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Microwave Assistance : Accelerates reaction via uniform heating.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 68–75 | 90–95 | 12–24 |
| Microwave-Assisted | 80–85 | 95–98 | 0.5 |
Microwave methods offer superior efficiency but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-oxo-phenylcarbamate.
Reduction: Formation of benzyl N-(3-fluoro-5-aminophenyl)carbamate.
Substitution: Formation of benzyl N-(3-substituted-5-hydroxyphenyl)carbamate.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the effectiveness of derivatives of benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.
- In Vitro Efficacy : Compounds derived from this carbamate exhibited significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) ranged from to , indicating strong potential as antitubercular agents .
- In Vivo Studies : One specific derivative, identified as compound 3l , demonstrated promising results in mouse models. Administered orally at , it achieved a notable reduction in bacterial load in the lungs and spleens compared to untreated controls .
Antibacterial Properties
Beyond its antitubercular applications, this compound has shown considerable antibacterial activity:
- Gram-Positive Bacteria : The compound has been effective against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with MIC values between to .
- Mechanism of Action : Preliminary evidence suggests that these carbamates may target the bacterial cell wall, functioning similarly to established antibiotics like vancomycin .
The promising results from studies involving this compound suggest several avenues for future research:
- Structural Optimization : Further modifications to enhance metabolic stability and potency could lead to more effective derivatives.
- Broader Antimicrobial Spectrum : Investigating the efficacy of these compounds against other bacterial strains could expand their therapeutic applications.
- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their effects will be crucial for developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structural Analogs
The antitubercular activity and physicochemical properties of benzyl carbamates are highly dependent on substituent patterns. Below is a comparative analysis of key analogs synthesized in recent studies (see Table 1 for details).
Substituent Effects on Activity and Physicochemical Properties
Benzyl (3-Benzyl-5-Hydroxyphenyl)carbamate (3d)
- Structure : Features a benzyl group at the 3-position and hydroxyl at the 5-position.
- Molecular Weight : 334.14 g/mol.
- Synthesis : Yield of 47% via reaction with benzyl alcohol .
Methyl (3-Benzyl-5-Hydroxyphenyl)carbamate (3e)
- Structure : Methyl ester with 3-benzyl and 5-hydroxyl groups.
- Molecular Weight : 258.11 g/mol.
- Synthesis : Higher yield (52%) due to smaller ester group .
- Activity : Reduced steric bulk may improve target engagement but lower metabolic stability compared to benzyl esters.
4-Chlorophenyl (3-Benzyl-5-Hydroxyphenyl)carbamate (3b)
- Structure : 4-chlorophenyl ester with 3-benzyl substitution.
- Molecular Weight : 377.83 g/mol.
- Synthesis : 35% yield; chlorine enhances electronegativity but may increase cytotoxicity .
- Activity : Chlorine’s electron-withdrawing effect could improve target binding but risks off-target interactions.
Benzyl (3-Bromo-5-Fluoro-2-Methylphenyl)carbamate
Role of Fluorine Substitution
The 3-fluoro group in the target compound distinguishes it from non-halogenated or chloro/bromo-substituted analogs:
- Electronic Effects : Fluorine’s high electronegativity enhances dipole interactions with enzyme active sites, improving binding affinity .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to hydroxyl or methyl groups .
- Selectivity : Fluorinated carbamates in related studies show higher selectivity for bacterial targets over mammalian cells, reducing cytotoxicity .
Research Findings and Implications
- Synthetic Accessibility : Smaller ester groups (e.g., methyl in 3e) generally yield higher synthetic efficiency, while bulkier groups (e.g., 4-chlorophenyl in 3b) require optimized conditions .
- Fluorine Advantage : The 3-fluoro substitution in the target compound balances lipophilicity and electronic effects, making it a promising candidate for further antitubercular optimization .
- Cytotoxicity Considerations: Non-fluorinated analogs like 3d and 3b may face challenges in therapeutic index due to increased hydrophobicity or halogen-related toxicity .
Biological Activity
Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular features:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 257.25 g/mol
- Functional Groups : Contains a benzyl group, a carbamate functional group, and a fluorinated phenolic moiety.
This unique structure contributes to its biological activity, particularly as an inhibitor of glucose transporters and potential antimicrobial agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through the inhibition of glucose transporters, which are vital for cancer cell metabolism. Inhibition of these transporters can lead to reduced tumor growth. In vitro studies have shown that this compound effectively inhibits glucose uptake in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. A series of similar carbamate derivatives have demonstrated potent inhibitory activity against various bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives range from 4 to 8 µg/mL, indicating strong antibacterial potential .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes or receptors through hydrogen bonding and other interactions, leading to modulation of their activity.
- Targeting Bacterial Cell Walls : Similar compounds have been shown to interfere with bacterial cell wall synthesis, akin to the action of vancomycin .
In Vitro Studies
A study conducted on various derivatives of benzyl carbamates revealed that structural modifications significantly affect their biological activity. For instance:
- Compound Variants : Different substitutions on the phenolic ring led to variations in MIC values, with some compounds demonstrating enhanced activity against drug-resistant strains of bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3l | 0.625 | Strong antitubercular |
| 3d | 10 | Moderate antibacterial |
| 6h | 4-8 | Strong against S. aureus |
In Vivo Studies
In vivo studies using mouse models have shown that certain derivatives of this compound can reduce bacterial loads significantly after oral administration. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl N-(3-fluoro-5-hydroxyphenyl)carbamate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via carbamate formation by reacting 3-fluoro-5-hydroxyphenylamine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted amines or solvents .
- Key Data :
- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.85 (d, J = 8.5 Hz, aromatic), 5.10 (s, 2H, CH₂), 4.50 (s, 1H, NH) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques:
- FT-IR : Carbamate C=O stretch ~1700 cm⁻¹; phenolic O-H stretch ~3200 cm⁻¹.
- ¹⁹F NMR : Single peak near -120 ppm (for meta-fluorine) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines for carbamates:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., O- vs. N-carbamoylation) affect synthesis yield, and how can regioselectivity be controlled?
- Methodological Answer : The hydroxyl group’s nucleophilicity can lead to O-carbamoylation as a side reaction. To favor N-carbamoylation:
- Use bulky bases (e.g., DBU) to deprotonate the amine selectively.
- Monitor reaction progress via LC-MS to detect intermediates.
- Reference Case : Similar regioselectivity challenges were resolved in benzyl carbamate derivatives by adjusting solvent polarity (e.g., DMF → THF) .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodological Answer :
- logP Calculation : Use DFT (B3LYP/6-31G*) to estimate partition coefficients.
- Solubility : Apply COSMO-RS models with Gaussian08.
- Validation : Compare with experimental HPLC-derived logP (e.g., XlogP ~2.2 ).
Q. How can in situ spectroscopic techniques (e.g., Raman) monitor carbamate stability under varying pH?
- Methodological Answer :
- Experimental Design : Use a flow cell with pH-adjusted buffers (pH 2–12) and track C=O Raman peaks (~1700 cm⁻¹).
- Key Finding : Carbamates hydrolyze rapidly at pH >10, forming benzyl alcohol and CO₂ .
Q. What strategies resolve conflicting crystallographic and NMR data for hydrogen-bonding interactions?
- Methodological Answer :
- X-ray vs. NMR : Crystallography may show intermolecular O-H···O bonds, while NMR (in solution) detects intramolecular H-bonds. Use variable-temperature ¹H NMR to study dynamic behavior .
- Case Study : For analogous fluorophenyl carbamates, NOESY confirmed intramolecular H-bonding in solution despite crystallographic intermolecular networks .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed melting points?
- Root Cause : Impurities (e.g., residual solvents) depress experimental melting points.
- Resolution :
- Purify via preparative HPLC.
- Use DSC to measure phase transitions.
- Example : A 5% THF impurity reduced the mp by 8°C in a related carbamate .
Q. Why do bioactivity assays show variability across studies?
- Methodological Insight : Differences in cell lines or solvent carriers (e.g., DMSO vs. cyclodextrin) alter compound bioavailability.
- Mitigation : Standardize assay protocols (e.g., ≤0.1% DMSO) and validate with LC-MS to confirm intact compound delivery .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 275.28 g/mol | HRMS |
| XlogP | 2.2 | Computational |
| Melting Point | 142–145°C | DSC |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Resolution |
|---|---|---|
| O-Carbamoylated isomer | Competing hydroxyl reactivity | Use DBU as base |
| Benzyl alcohol | Hydrolysis at high pH | Neutralize post-reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
